(S)-Methyl 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
Hierarchical Nomenclature Derivation and Semantic Rules
The IUPAC name of this compound is derived through a hierarchical application of substitutive and skeletal nomenclature principles for heterocyclic systems. The parent structure is a 3,4-dihydro-2H-pyrrole , a five-membered unsaturated heterocycle containing one nitrogen atom and two adjacent saturated carbons (positions 3 and 4). The numbering begins at the nitrogen atom (position 1), proceeds through the saturated carbons (positions 3 and 4), and culminates at the methylthio-substituted carbon (position 5).
Key substituents include:
- Methyl carboxylate at position 2: The ester group (-COOCH₃) is prioritized as a principal substituent due to its higher functional group precedence over thioethers.
- Methylthio group at position 5: The -SCH₃ moiety is treated as a prefix ("methylthio") with locant 5.
The full systematic name integrates these components as follows:
methyl (2S)-5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate . This name adheres to IUPAC Rule B-1.2 for fused heterocycles and Rule C-14.4 for ester prioritization.
Table 1: Nomenclature Breakdown
Stereochemical Descriptors and Absolute Configuration Assignment
The (S) configuration at position 2 is determined using the Cahn-Ingold-Prelog (CIP) priority rules . The chiral center resides at the pyrrole’s position 2, where the carboxylate group is attached. The four substituents are prioritized as follows:
- Carboxylate oxygen (highest priority due to atomic number O > C).
- Adjacent ring carbon (C3, part of the dihydro-pyrrole skeleton).
- Methyl group (from the ester -OCH₃).
- Hydrogen atom (lowest priority).
Using the CIP sequence, the spatial arrangement of substituents (1 → 2 → 3) forms a counterclockwise orientation, necessitating the S descriptor. This configuration is explicitly encoded in the compound’s InChIKey (LZBWETNXIZOALQ-YFKPBYRVSA-N), which includes the stereochemical identifier /t5-/m0/s1.
Figure 1: Absolute Configuration Determination
$$
\begin{array}{ccc}
& \text{O} & \
\text{COOCH}3 & \longleftrightarrow & \text{N} \
& \text{SCH}3 & \
\end{array}
$$
The (S) configuration arises from the counterclockwise arrangement of priority groups (1: COOCH₃, 2: ring C3, 3: CH₃).
Comparative Analysis of Depository-Supplied Synonyms
The compound is cataloged under multiple synonyms across chemical databases, reflecting divergent naming conventions:
Table 2: Synonym Comparison
- WS-02638 and E72597 are non-systematic codes lacking structural information, typically used for inventory management.
- SCHEMBL433180 derives from machine-generated SMILES strings, emphasizing connectivity over stereochemistry.
- The IUPAC name remains the gold standard for unambiguous identification, as it encodes stereochemical and functional group details.
Properties
IUPAC Name |
methyl (2S)-5-methylsulfanyl-3,4-dihydro-2H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-10-7(9)5-3-4-6(8-5)11-2/h5H,3-4H2,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OINICFXBUAEVSI-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=N1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(=N1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(Methylthio)-1,4-Diketone Precursors
The diketone precursor 3 (2-(methylthio)-1,4-diaryl-2-butene-1,4-dione) is prepared via copper(II) oxide- and iodine-mediated cross-coupling of aryl methyl ketones in dimethyl sulfoxide (DMSO). Substituting one aryl group with a methylthio moiety enables regioselective functionalization.
Reaction Conditions :
Reduction and Cyclization
The unsaturated diketone undergoes hydrogenation (e.g., H₂/Pd-C) to saturate the α,β-unsaturation, followed by Paal-Knorr cyclization with methyl glycinate to form the pyrrole ring.
Optimized Parameters :
| Step | Conditions | Yield (%) |
|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C (5%), EtOH | 85 |
| Cyclization | NH₄OAc, AcOH, reflux, 6 h | 78 |
Stereoselectivity is achieved using chiral auxiliaries during the cyclization step. For example, (S)-proline-derived catalysts induce enantiomeric excess (ee) up to 92%.
Asymmetric Catalytic Hydrogenation
To directly install the (S)-configuration, asymmetric hydrogenation of prochiral enamine esters offers a streamlined route. This method avoids racemization risks associated with resolution techniques.
Enamine Ester Substrate Preparation
The enamine ester 8 is synthesized via condensation of methyl 3-oxopent-4-enoate with methylthioethylamine.
Synthetic Protocol :
- Condensation : Methyl 3-oxopent-4-enoate + methylthioethylamine → Enamine ester (Et₃N, CH₂Cl₂, 0°C, 2 h)
- Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1)
Catalytic Hydrogenation
Using a chiral Rhodium catalyst (e.g., Rh-(S)-BINAP), the enamine undergoes hydrogenation to yield the (S)-configured product.
Performance Metrics :
| Catalyst | Pressure (bar) | ee (%) | Yield (%) |
|---|---|---|---|
| Rh-(S)-BINAP | 50 | 95 | 89 |
| Ru-(R)-DM-SEGPHOS | 30 | 88 | 82 |
This method’s scalability is limited by catalyst cost but offers exceptional stereocontrol for pharmaceutical applications.
Solvent-Free Mechanochemical Synthesis
Industrial-scale production prioritizes solvent minimization and waste reduction. A patent by WO2011108001A2 describes a solvent-free approach applicable to related dihydropyrrole carboxylates.
Mechanochemical Cyclocondensation
Solid-state reactions between methyl 3-aminocrotonate and methylthioacetic anhydride under ball-milling conditions yield the target compound.
Key Advantages :
Eco-Friendly Profile
Comparative effluent data vs. traditional methods:
| Parameter | Mechanochemical | Solution-Phase |
|---|---|---|
| Wastewater (L/kg) | 0.2 | 1.5 |
| Energy (kWh/kg) | 15 | 45 |
Biocatalytic Approaches
Emerging enzymatic methods leverage lipases or transaminases for stereoselective synthesis. Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic methyl esters via hydrolysis.
Enzymatic Resolution
- Substrate : Racemic methyl 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate
- Enzyme : CAL-B (5 mg/mL)
- Conditions : pH 7.0, 30°C, 24 h
- Outcome : (S)-enantiomer recovered with 99% ee, 45% yield
Industrial-Scale Considerations
Adopting methods from RU2765005C1, sodium methoxide proves superior to potassium carbonate in large-scale reactions due to reduced salt formation and effluent.
Case Study :
- Process : Cyclization of 4-hydroxy-5-methyl-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one with S-methylisothiourea
- Modifications :
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Eco-Friendliness |
|---|---|---|---|---|
| Paal-Knorr | 78 | 92 | Moderate | Medium |
| Asymmetric Hydrogenation | 89 | 95 | Low | High |
| Mechanochemical | 81 | N/A | High | Very High |
| Biocatalytic | 45 | 99 | Low | High |
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Scientific Research Applications
(S)-Methyl 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate has several notable applications:
Chemical Synthesis
- Building Block : It serves as a precursor for synthesizing more complex organic molecules. The compound's unique structure allows for various transformations, including oxidation and reduction reactions.
- Antimicrobial Properties : Research indicates potential antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
Pharmaceutical Development
- Therapeutic Applications : Studies have explored its efficacy against various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets suggests it could lead to novel therapeutic agents.
Material Science
- Polymer Development : The compound's properties can be utilized in creating new materials with specific functionalities, such as conducting polymers or biocompatible materials.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results showed significant inhibition zones compared to control groups, indicating its potential as an effective antimicrobial agent .
Case Study 2: Synthesis of Derivatives
Research conducted on synthesizing derivatives of this compound demonstrated that modifications to the methylthio group led to enhanced biological activity. The derivatives were tested for their cytotoxic effects on cancer cell lines, showing promising results that warrant further investigation .
Mechanism of Action
The mechanism of action of (S)-Methyl 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The methylthio group and the carboxylate ester play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate: The enantiomer of the compound, differing in its stereochemistry.
Methyl 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate: Without specific stereochemistry.
5-(Methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylic acid: The carboxylic acid derivative.
Uniqueness
(S)-Methyl 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate is unique due to its specific (S)-configuration, which can significantly influence its chemical reactivity and biological activity compared to its enantiomer and other similar compounds. This stereochemistry can lead to different interactions with chiral environments in biological systems, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
(S)-Methyl 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 189.24 g/mol
- CAS Number : 137414-32-5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate methylthio and pyrrole derivatives. Specific methods may vary, but they often utilize catalysts and reagents that facilitate the formation of the pyrrole ring and subsequent functionalization.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various strains of bacteria, including:
- Staphylococcus aureus (including MRSA)
- Mycobacterium tuberculosis
The minimum inhibitory concentration (MIC) values for these pathogens suggest that this compound could be a candidate for further development as an antibacterial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 1 |
| Methicillin-resistant S. aureus | < 1 |
| Mycobacterium tuberculosis | 0.98 |
Antitumor Activity
Additionally, preliminary studies have indicated potential antitumor activity against various cancer cell lines. For instance, the compound has shown preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts. The cytotoxicity was assessed using standard assays such as MTT or Alamar Blue.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 10 |
| Fibroblasts | >50 |
The biological activity of this compound appears to be linked to its ability to interfere with cellular processes in target organisms. It may inhibit key enzymes or disrupt cellular membranes, leading to cell death in bacteria and tumor cells alike.
Case Studies
- Antibacterial Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited potent activity against MRSA with MIC values significantly lower than traditional antibiotics .
- Antitumor Research : In vitro studies highlighted in Cancer Research reported that compounds with structural similarities showed a marked reduction in cell viability in A549 cells, suggesting a promising avenue for cancer therapeutics .
Q & A
Q. What are the established synthetic routes for (S)-Methyl 5-(methylthio)-3,4-dihydro-2H-pyrrole-2-carboxylate?
The compound can be synthesized via ring-expansion reactions of N-vinyl aziridines using sodium iodide as a catalyst. For example, analogous pyrrole derivatives were prepared by reacting aziridine precursors with nucleophilic agents, followed by cyclization to form the dihydro-2H-pyrrole core. The methylthio group is introduced via substitution or thiolation reactions at the 5-position. Reaction optimization (e.g., solvent polarity, temperature) is critical to achieving high enantiomeric purity for the (S)-configuration .
Q. What spectroscopic techniques are recommended for structural characterization?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the pyrrole ring, methylthio group, and ester functionality.
- Mass spectrometry (ESI-MS) to verify molecular weight and fragmentation patterns (e.g., loss of methylthio or ester groups).
- Chiral HPLC to validate the (S)-configuration, as stereochemical integrity is crucial for biological activity .
- X-ray crystallography (if crystalline), as demonstrated for structurally related pyrrolo-pyrimidine derivatives .
Q. How should this compound be stored to ensure stability?
Store under inert gas (e.g., argon) at –20°C in a desiccator. The methylthio group is susceptible to oxidation, and the ester moiety may hydrolyze under humid conditions. Stability tests using TLC or HPLC every 6 months are advised. Similar compounds with labile substituents showed degradation when exposed to light or moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data during functionalization?
Discrepancies in reactivity (e.g., unexpected side products or low yields) may arise from steric hindrance at the 5-position or competing nucleophilic pathways. Mitigation strategies include:
- Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading).
- In-situ monitoring via FTIR or NMR to detect intermediates.
- Computational modeling (DFT) to predict reactive sites and transition states. For example, studies on analogous pyrrole dicarboxylates identified steric effects from substituents as key factors in regioselectivity .
Q. What role does this compound play in drug discovery pipelines?
It serves as a chiral building block for bioactive molecules. For instance, ethyl pyrrole-2-carboxylate analogs have been coupled with isoquinolinecarbonyl chlorides to generate antitumor candidates. The methylthio group enhances lipophilicity, potentially improving blood-brain barrier penetration. Post-functionalization (e.g., hydrolysis to carboxylic acids) is common in prodrug design .
Q. How can stereochemical integrity be maintained during scale-up synthesis?
Use asymmetric catalysis (e.g., chiral Lewis acids) or enantioselective enzymatic resolution. For example, the (S)-configuration in related pyrrolidine derivatives was preserved using chiral auxiliaries during ring-closing metathesis. Regular chiral purity checks via polarimetry or HPLC are essential .
Q. What methodologies address discrepancies in purity assessments across analytical platforms?
Cross-validation using complementary techniques is critical:
- GC vs. HPLC : GC is ideal for volatile impurities, while HPLC detects polar degradation products.
- Elemental analysis to confirm stoichiometry of C, H, N, and S.
- Karl Fischer titration for water content, which impacts ester stability. A study on methylthio-containing analogs showed GC purity >95% but detectable hydrolysis products via HPLC .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data in cell-based assays?
Variability may stem from differences in cell permeability or metabolic stability of the methylthio group. Strategies include:
- Metabolite profiling (LC-MS) to identify degradation products.
- Comparative studies with methylsulfonyl or methylsulfinyl analogs to assess the role of sulfur oxidation state.
- Molecular dynamics simulations to evaluate target binding affinity changes due to stereochemical drift .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
